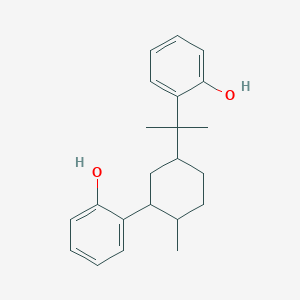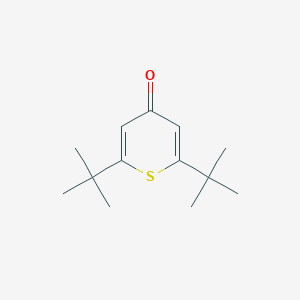
4H-Thiopyran-4-one, 2,6-bis(1,1-dimethylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Thiopyran-4-one, 2,6-bis(1,1-dimethylethyl)- is a sulfur-containing heterocyclic compound It is a derivative of thiopyran, characterized by the presence of two tert-butyl groups at the 2 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Thiopyran-4-one derivatives typically involves the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride . The intermediates formed are then hydrolyzed and decarboxylated by heating in sulfuric acid . Another method involves the double addition of hydrogen sulfide or sodium sulfide to divinyl ketones .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials such as 3,3’-thiodipropionic acid and methyl acrylate, followed by the aforementioned synthetic routes .
Analyse Des Réactions Chimiques
Types of Reactions: 4H-Thiopyran-4-one, 2,6-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiols or thioethers.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiopyran derivatives.
Applications De Recherche Scientifique
4H-Thiopyran-4-one, 2,6-bis(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: Used as a reagent for the synthesis of stable free nitroxyl radicals and photosensitive semiconductors.
Biology: Some derivatives exhibit antitumor, antibacterial, antiparasitic, and antifungal activities.
Industry: Utilized in the preparation of synthetic juvenile hormones, pheromones, and electrochromic materials.
Mécanisme D'action
The mechanism of action of 4H-Thiopyran-4-one, 2,6-bis(1,1-dimethylethyl)- involves its interaction with various molecular targets and pathways. For instance, its derivatives can inhibit enzymes like phosphodiesterase and β-secretase BACE1 by binding to their active sites, thereby blocking their activity . The exact molecular pathways depend on the specific derivative and its target.
Comparaison Avec Des Composés Similaires
- 2,6-Diphenyl-4H-thiopyran-4-one
- 2,6-Dimethyl-4H-thiopyran-4-one
- Tetrahydro-4H-thiopyran-4-one
Comparison: 4H-Thiopyran-4-one, 2,6-bis(1,1-dimethylethyl)- is unique due to the presence of bulky tert-butyl groups, which can influence its reactivity and steric properties. Compared to 2,6-diphenyl-4H-thiopyran-4-one, it may exhibit different electronic effects due to the electron-donating nature of the tert-butyl groups
Propriétés
Numéro CAS |
76874-66-3 |
|---|---|
Formule moléculaire |
C13H20OS |
Poids moléculaire |
224.36 g/mol |
Nom IUPAC |
2,6-ditert-butylthiopyran-4-one |
InChI |
InChI=1S/C13H20OS/c1-12(2,3)10-7-9(14)8-11(15-10)13(4,5)6/h7-8H,1-6H3 |
Clé InChI |
WHSBOSUZWSOOJX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=O)C=C(S1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


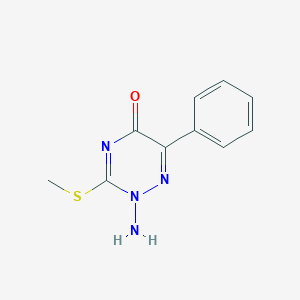
![Diethyl 2-[2-(acetyloxy)bicyclo[2.2.1]heptan-2-yl]butanedioate](/img/structure/B14431729.png)
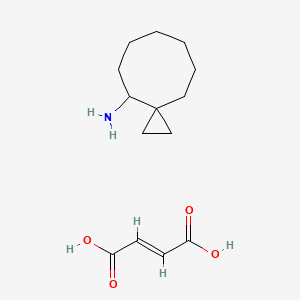
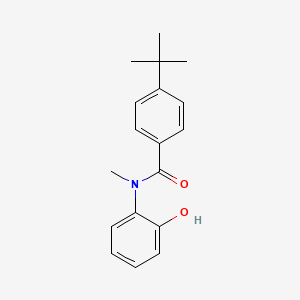
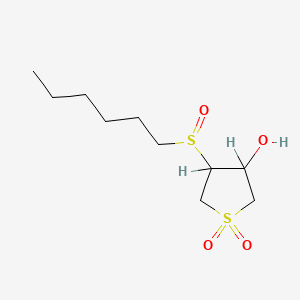
![Dimethyl [(3,4-dichlorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B14431761.png)
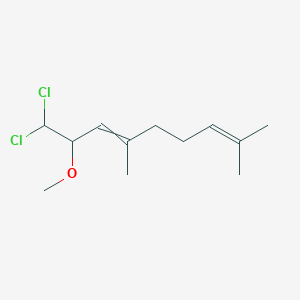


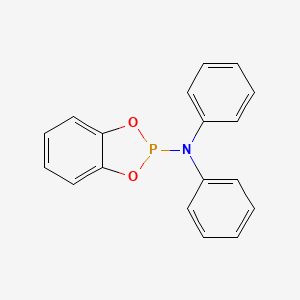
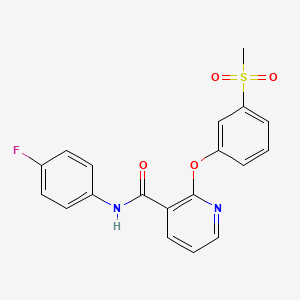
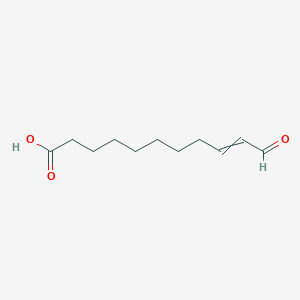
![5-Phenyl-1-azabicyclo[3.3.1]nonan-2-one](/img/structure/B14431807.png)
